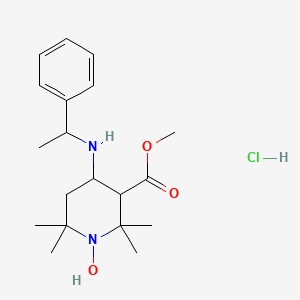

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride

Description

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate hydrochloride is a piperidine derivative with a complex substitution pattern. Its structure includes a hydroxyl group at position 1, tetramethyl substituents at positions 2 and 6, a 1-phenylethylamino group at position 4, and a methyl carboxylate ester at position 3. The hydrochloride salt enhances its solubility in polar solvents.

Properties

Molecular Formula |

C19H31ClN2O3 |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;1H |

InChI Key |

FOHUOKJIBZVFNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate compounds are then further reacted with specific reagents to introduce the desired functional groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of oxidizing agents such as oxone.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Oxidation: Oxone as an oxidant.

Reduction: Lithium aluminum hydride as a reducing agent.

Substitution: Various halides and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits dual pharmacophoric characteristics, functioning as an inhibitor of phosphodiesterase type IV (PDE4) and an antagonist of muscarinic acetylcholine receptors (mAChRs). These properties make it a candidate for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by targeting both bronchoconstriction and inflammation.

Table 1: Pharmacological Targets and Effects

| Target | Mechanism of Action | Potential Applications |

|---|---|---|

| Phosphodiesterase IV | Inhibition of PDE4 reduces inflammation | COPD, asthma |

| Muscarinic Acetylcholine Receptors | Antagonism leads to bronchodilation | Respiratory disorders |

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its anti-inflammatory and bronchodilator effects. The ability to inhibit PDE4 is particularly beneficial in managing inflammatory responses associated with chronic respiratory conditions.

Case Studies

- Chronic Obstructive Pulmonary Disease (COPD) :

- Asthma Management :

Synthesis and Development

The synthesis of this compound involves several chemical processes that optimize its pharmacological properties. The development of this compound has been documented in various patents that outline methods for its synthesis and potential modifications to enhance efficacy .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Synthesis | Formation of the piperidine ring structure |

| Functionalization | Introduction of hydroxyl and carboxyl groups |

| Salt Formation | Conversion to hydrochloride salt for stability |

Mechanism of Action

The exact mechanism of action of Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogous piperidine-based hydrochlorides:

Structural and Functional Analysis

Piperidine Core Modifications

- Target Compound: The piperidine ring is heavily substituted with sterically demanding groups (tetramethyl, phenylethylamino), which likely increase lipophilicity and reduce metabolic degradation compared to simpler analogs like meperidine .

- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate : This compound features a fused naphthyridine ring instead of a simple piperidine, introducing rigidity and altering electron distribution. The ketone group at position 2 distinguishes it from the hydroxyl-bearing target compound .

Ester Group Variations

- Methyl vs. Ethyl Esters : The target compound’s methyl ester (vs. ethyl in meperidine ) may slightly reduce steric bulk but has minimal impact on hydrolysis rates.

- Benzoate Ester : (1-Methylpiperidin-4-yl) benzoate hydrochloride incorporates an aromatic ester, enhancing UV absorbance and stability compared to aliphatic esters in the target compound.

Aromatic and Amine Substituents

- Phenylethylamino vs. The latter’s bulkier substituents may hinder membrane permeability.

Pharmacological Implications

- Meperidine’s opioid activity suggests that piperidine derivatives with aromatic and ester groups may target central nervous system receptors. However, the target compound’s tetramethyl and hydroxyl groups could redirect its bioactivity toward non-opioid pathways, such as anticonvulsant or anti-inflammatory applications .

Research Findings and Data

- Stability : Hydrochloride salts (e.g., meperidine ) generally exhibit improved solubility and shelf life compared to free bases, a trait shared by the target compound.

- Spectroscopic Data : NMR shifts for analogous compounds (e.g., δ 4.24–4.12 ppm for ester protons ) provide benchmarks for verifying the target compound’s structure.

Biological Activity

Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate; hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of 2,2,6,6-tetramethylpiperidine and features a hydroxyl group and an aminoalkyl substituent. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The hydroxylamine group in the structure is known for its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in mitigating oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its efficacy may be linked to its ability to disrupt microbial cell membranes.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of various piperidine derivatives, including the target compound. Results indicated significant radical scavenging activity comparable to established antioxidants like Trolox.

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved functional outcomes in animal models.

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.